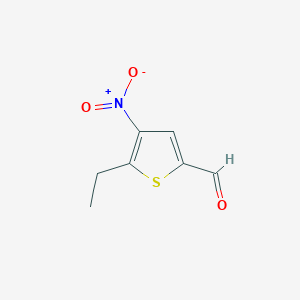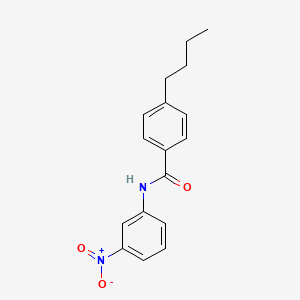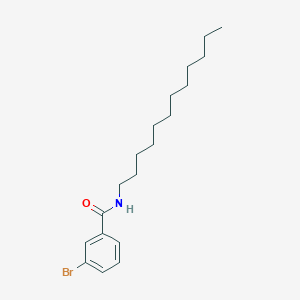![molecular formula C27H19N3 B11543440 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline CAS No. 310458-92-5](/img/structure/B11543440.png)
4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenylethynylphenyl compound under basic conditions to form the azo compound.
The reaction conditions often include maintaining a low temperature during the diazotization process to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that can interact with cellular components. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(phenyldiazenyl)aniline
- N,N-dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline
- 4-[(E)-phenyldiazenyl]phenol
Comparison
Compared to similar compounds, 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline is unique due to the presence of both a phenyldiazenyl group and a phenylethynylphenyl group. This structural complexity may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
310458-92-5 |
|---|---|
Molecular Formula |
C27H19N3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine |
InChI |
InChI=1S/C27H19N3/c1-3-7-22(8-4-1)11-12-23-13-15-24(16-14-23)21-28-25-17-19-27(20-18-25)30-29-26-9-5-2-6-10-26/h1-10,13-21H |
InChI Key |
DJDXSNHOXRUVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide](/img/structure/B11543358.png)
![4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11543361.png)
![4-{[(Z)-(3,4-dichlorophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11543362.png)
![5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11543363.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11543381.png)
![N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)
![4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11543392.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)


![N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide](/img/structure/B11543410.png)


